Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromenes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
- Ethyl coumarin-3-carboxylate
Comparison: Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)10-11(16-2)8-6-4-5-7-9(8)18-13(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
JATWGCXQAZFJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)OC |
Origin of Product |
United States |
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